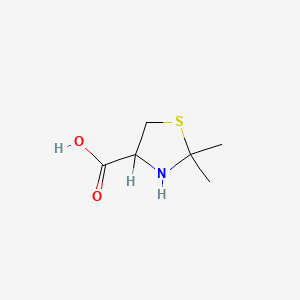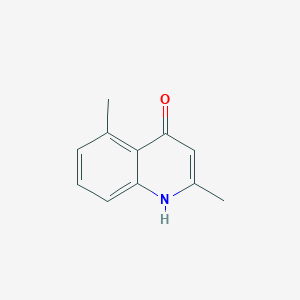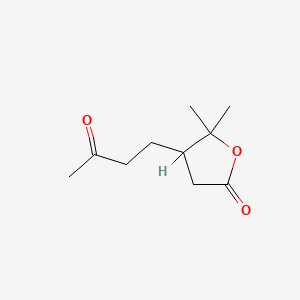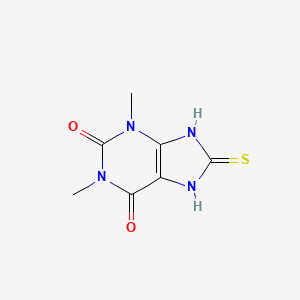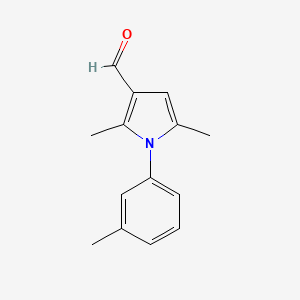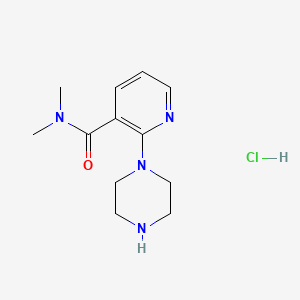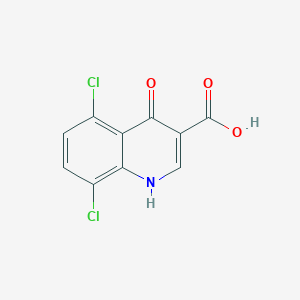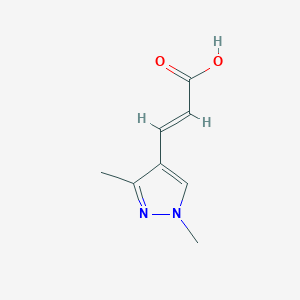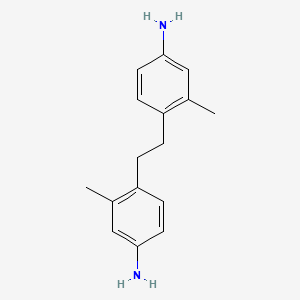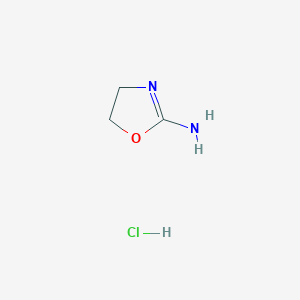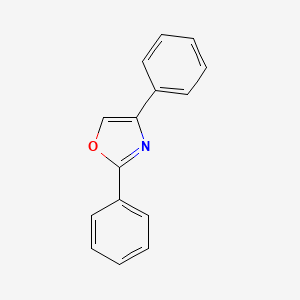
1,2-Docosahexanoyl-sn-glycero-3-phosphocholine
Descripción general
Descripción
1,2-Docosahexanoyl-sn-glycero-3-phosphocholine is a type of glycerophospholipid . It is found in a variety of nutritional products . It is synthesized by the CDP-choline pathway or Kennedy pathway .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a chemical formula of C50H74NO10P . The average weight is 880.097 and the monoisotopic mass is 879.505034105 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully described in the available literature. It is known to have a chemical formula of C50H74NO10P . More research is needed to fully understand its physical and chemical properties.Aplicaciones Científicas De Investigación
Liquid Crystalline/Gel State Phase Separation
1,2-Docosahexanoyl-sn-glycero-3-phosphocholine exhibits phase separation in lipid mixtures, contributing to the understanding of docosahexaenoic acid in lipid phase separations in membranes. This was explored using differential scanning calorimetry and epifluorescence microscopy to observe lipid domain formation in mixed PC monolayers (Dumaual, Jenski, & Stillwell, 2000).
High-Performance Liquid Chromatography and Mass Spectrometry
This compound has been studied using high-performance liquid chromatography and fast atom bombardment mass spectrometry, demonstrating its utility in identifying molecular weights and structural features of branched and unsaturated phospholipids (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Membrane Properties in Monolayers and Bilayers
Research comparing properties of monolayers and bilayers composed of this compound showed its influence on membrane fluidity and permeability, highlighting its role in affecting membrane properties (Zerouga, Jenski, & Stillwell, 1995).
Structural Analysis Using Neutron Diffraction
Neutron diffraction studies on this compound have provided insights into the structure of polyunsaturated lipid bilayers, crucial for understanding membrane dynamics and the function of integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Deuterium NMR Studies
Deuterium NMR studies have been conducted on this compound, offering insights into the configurational statistics of acyl chains in polyunsaturated lipid bilayers (Salmon, Dodd, Williams, Beach, & Brown, 1987).
Capillary Electrophoresis with Phospholipid Additives
This compound has been used as an additive in capillary electrophoresis to enhance the separation of glycans, showcasing its application in biochemical separation techniques (Luo, Archer-Hartmann, & Holland, 2010).
Mecanismo De Acción
Target of Action
It’s known that phosphatidylcholine species, which this compound is a part of, are key components of cell membranes and play crucial roles in cellular processes .
Mode of Action
As a phosphatidylcholine, it may be involved in the formation of micelles, liposomes, and other types of artificial membranes .
Biochemical Pathways
Phosphatidylcholines are known to be involved in a variety of cellular processes, including membrane fluidity and signaling .
Result of Action
As a phosphatidylcholine, it may contribute to the structural integrity of cell membranes and play a role in cell signaling .
Análisis Bioquímico
Biochemical Properties
1,2-Docosahexanoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it exerts an anti-angiogenesis effect through activating PPARγ . The nature of these interactions is primarily through the ester bond linking DHA at the sn-2 position of the phospholipid .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly declines the proliferation, migration, tube formation of human umbilical vein endothelial cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,26-29,32-35,38-41,50H,6-7,12-13,18-19,24-25,30-31,36-37,42-49H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-,40-38-,41-39-/t50-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQWAMTMYIQMG-SVUPRYTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H80NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
99296-81-8 | |
| Record name | 1,2-Docosahexanoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82NM81DCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



